N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthetic Applications
Compounds with structures similar to "N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" often play a crucial role in heterocyclic chemistry and drug synthesis. The presence of tetrahydrofuran, dioxine, and benzo[d]thiazol rings in the compound suggests its potential utility in synthesizing heterocyclic compounds with therapeutic properties. For instance, research has demonstrated methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which share a similar complexity in ring structures and have broad biological activities (Shaabani et al., 2009). Such methodologies could potentially be adapted or serve as inspiration for synthesizing and modifying compounds like the one , indicating the importance of these chemical frameworks in medicinal chemistry.
Anticancer and Antimicrobial Applications
Compounds containing benzo[d]thiazol and similar heterocyclic moieties have been explored for their potential anticancer and antimicrobial properties. The synthesis of novel compounds with these core structures often aims at discovering new therapeutic agents. For example, the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, highlighting the significance of the benzo[d]thiazol unit in developing new antibacterial agents (Palkar et al., 2017). Similarly, compounds like "this compound" could be investigated for their bioactivity, given the known biological relevance of their structural components.
Synthetic Methodology and Catalysis
The structural complexity and presence of multiple functional groups in "this compound" suggest its potential as a key intermediate in synthetic organic chemistry. Research focusing on the development of new synthetic methodologies, such as the use of multicomponent reactions to construct complex molecules efficiently, is highly relevant (Shaabani et al., 2009). Such studies can provide insights into novel catalytic processes or synthetic strategies that could be applied to the synthesis of complex molecules, including those with potential pharmacological activities.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)12-4-1-5-14-15(12)22-17(28-14)23(9-11-3-2-6-26-11)16(24)13-10-25-7-8-27-13/h1,4-5,10-11H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFZBOZGSBFWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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